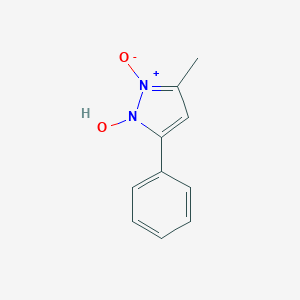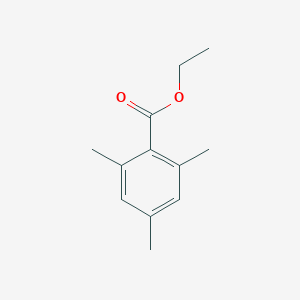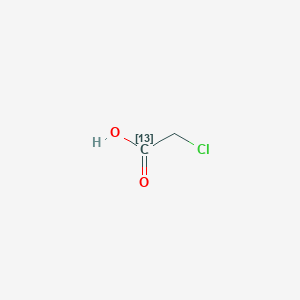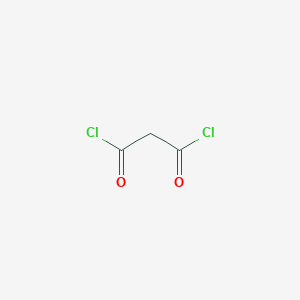
丙二酰氯
描述
Malonyl chloride is the organic compound with the formula CH2(COCl)2. It is the acyl chloride derivative of malonic acid. It is a colorless liquid although samples are often deeply colored owing to impurities .
Synthesis Analysis
Malonyl chloride can be synthesized from malonic acid in thionyl chloride . The synthesis is a three-step process of selective saponification of dialkyl malonate followed by hydrolysis and then chlorination of monoalkyl malonic acid .Molecular Structure Analysis
The molecular formula of Malonyl chloride is C3H2Cl2O2 .Chemical Reactions Analysis
As a bifunctional compound, Malonyl chloride is used in the preparation of a number of cyclic compounds by diacylation . Heating in the presence of non-nucleophilic base gives the ketene derivative O=C=C(H)COCl .Physical And Chemical Properties Analysis
Malonyl chloride has a molar mass of 140.95 g/mol. It is a colorless liquid with a boiling point of 58 °C at 28 mm Hg. It has a density of 1.449 g/mL at 25 °C .科学研究应用
- Malonyl chloride serves as a valuable precursor in organic synthesis. It is commonly employed in the preparation of malonic acid derivatives and heterocyclic compounds. Researchers utilize it to introduce malonyl functionality into complex molecules, enabling the synthesis of diverse organic compounds .
- Alkaloids are natural compounds with diverse biological activities. Malonyl chloride plays a crucial role in the synthesis of alkaloids with tetracyclic cores. Notably, it contributes to the formation of alkaloids like cyclopiamide A and speradine E .
- In polymer science, malonyl chloride participates in the creation of novel materials. For instance, it can be used for the condensation polymerization of 6-tetrathiafulvalene (TTF) -based dihydroxy monomers, leading to TTF-based polymers. These polymers exhibit interesting electronic properties and find applications in conductive materials .
- Researchers have explored the use of malonyl chloride in molecular layer deposition (MLD) to create N-doped TiO2 films . These films have potential applications in photocatalysis, solar cells, and sensors. The controlled incorporation of nitrogen enhances the properties of TiO2, making it more efficient for various applications .
- The kinetics of reactions involving malonyl esters have been investigated. For instance, the reaction of malonyl ester with N-chlorosaccharin reagent in acetic acid-water medium has been studied. Understanding the reaction mechanisms and rate constants is essential for designing efficient synthetic processes .
- Researchers have explored solvent-free synthesis methods for malonyl chlorides . By avoiding the use of solvents (such as methylene chloride), they promote environmentally friendly approaches. These green chemistry methods enhance the conversion rates of methyl malonic acid and ethyl malonic acid to their respective chlorides .
Organic Synthesis and Derivatives
Alkaloid Synthesis
Polymer Chemistry
N-Doped Titanium Dioxide Films
Chemical Kinetics Studies
Green Chemistry Approach
作用机制
Target of Action
Malonyl chloride is the acyl chloride derivative of malonic acid . It primarily targets the mechanistic target of rapamycin complex 1 (mTORC1), a protein complex that plays a crucial role in cellular growth and nutrient sensing .
Mode of Action
Malonyl chloride interacts with its targets by inhibiting mTORC1 . This inhibition stems from the structural similarity between ATP and the CoA moiety of malonyl-CoA . Malonyl-CoA specifically binds to the mTOR catalytic pocket, similarly to ATP . This interaction results in the downregulation of other biosynthetic functions controlled by mTORC1, such as protein synthesis .
Biochemical Pathways
Malonyl chloride affects the fatty acid biosynthesis pathway . It is involved in the production of malonyl-CoA, an intermediate metabolite produced by acetyl-CoA carboxylase 1 (ACC1) and consumed by fatty acid synthase (FAS) . The accumulation of malonyl-CoA inhibits mTORC1 kinase activity .
Pharmacokinetics
It is known that the compound degrades at room temperature after a few days .
Result of Action
The inhibition of mTORC1 by malonyl chloride leads to the downregulation of protein synthesis and other biosynthetic functions . This can have significant effects on cellular growth and proliferation .
Action Environment
The efficacy and stability of malonyl chloride are influenced by environmental factors such as temperature . For instance, the compound degrades at room temperature after a few days .
安全和危害
未来方向
属性
IUPAC Name |
propanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFKXOFMCIXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061860 | |
| Record name | Propanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malonyl chloride | |
CAS RN |
1663-67-8 | |
| Record name | Malonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANEDIOYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for malonyl chloride?
A1: Malonyl chloride has the molecular formula C3H2Cl2O2 and a molecular weight of 136.94 g/mol.
- IR Spectroscopy: Strong carbonyl (C=O) stretching bands are observed around 1780-1760 cm-1. []
- NMR Spectroscopy: 1H NMR shows a singlet for the methylene protons around 3.8 ppm. 13C NMR exhibits signals for the carbonyl carbons around 165 ppm and the methylene carbon around 45 ppm. []
Q2: Is malonyl chloride stable under ambient conditions?
A2: Malonyl chloride is highly reactive with moisture and readily hydrolyzes to malonic acid. It should be stored under anhydrous conditions. []
Q3: How does malonyl chloride react with amines?
A3: Malonyl chloride reacts with amines to form diamides. This reaction can proceed through a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of malonyl chloride. [, , ]
Q4: What are some examples of heterocyclic compounds synthesized using malonyl chloride?
A4: Malonyl chloride is a valuable precursor for synthesizing various heterocycles, including:
- Pyrimidones: Reacting malonyl chloride with specific nitriles produces substituted 4-chloro-6-pyrimidones. []
- Pyrano-oxazines: Reacting with alkyl or aryl isothiocyanates produces 7-chloro-3-substituted-3,4-dihydro-4,5-dioxo-2-thio-2H,5H-pyrano[3,4-e]-1,3-oxazines. []
- Pyrazolo-condensed 1,3-oxazines: Reacting arylpropynehydrazides with substituted malonyl chlorides yields pyrazolo[5,1-b][1,3]oxazine derivatives. []
Q5: Can malonyl chloride be used to synthesize biologically active compounds?
A5: Yes, several studies showcase the synthesis of compounds with potential biological applications:
- Anti-microbial agents: Heterocyclic compounds derived from malonyl chloride have demonstrated antimicrobial activity. []
- Anti-cancer agents: Some malonyl chloride-derived heterocycles exhibit anticancer activity against specific cell lines. [, ]
- Antioxidant and Antimicrobial agents: Pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines synthesized using malonyl chloride were tested for their antioxidant and antimicrobial properties, showing promising results. []
Q6: Are there green chemistry approaches utilizing malonyl chloride?
A6: Yes, researchers have explored solvent-free synthesis of methyl malonyl chloride and ethyl malonyl chloride, offering environmentally friendlier alternatives. []
Q7: How do different bases influence the reaction of malonyl chloride with imines?
A7: The choice of base can dictate the reaction pathway and product outcome:
- Weak Nucleophilic Base: Using a weak base like 2-chloropyridine favors the [2+2] cycloaddition pathway, resulting in ethyl trans-β-lactam-3-carboxylates. []
- Strong Nucleophilic Base: Employing a strong base such as N-methylimidazole leads to a [2+2+2] cycloaddition, forming 2,3-dihydro-1,3-oxazin-4-one derivatives. []
Q8: Can malonyl chloride be used to introduce specific functional groups?
A8: Yes, malonyl chloride can be utilized to introduce:
- α-Keto Ester Functional Groups: Platinum-catalyzed C–H acylation reactions using ethyl chlorooxoacetate, a derivative of malonyl chloride, allow for the selective introduction of α-keto esters. []
- Malonyl Groups: Reactions of diiron propanedithiolate complexes with malonyl chloride successfully introduce malonyl groups, enabling the synthesis of compounds relevant to the active site of FeFe-hydrogenases. [, ]
Q9: What is a recent application of malonyl chloride in material science?
A9: Malonyl chloride is used to create controlled-release coatings for drug delivery systems by reacting with diols in a molecular layer deposition (MLD) process. This technique allows for precise control over coating thickness and release kinetics. []
Q10: Are computational methods used to study malonyl chloride reactions?
A10: Yes, density functional theory (DFT) calculations are employed to study the structure and reactivity of malonyl chloride-derived compounds, particularly in the context of modeling FeFe-hydrogenase active sites. []
Q11: How do structural modifications of malonyl chloride derivatives impact their activity?
A11: Research on pyridazinone derivatives suggests that substituents on the pyridazinone core, particularly at the 2- and 6-positions, can significantly influence their biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



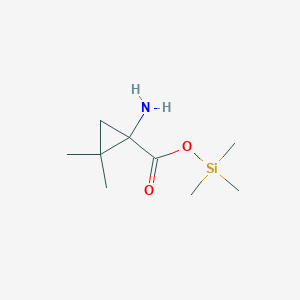
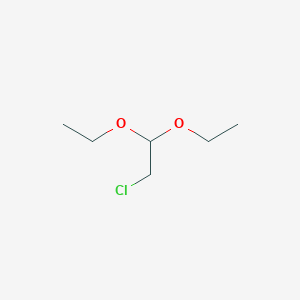

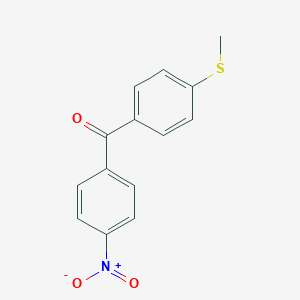
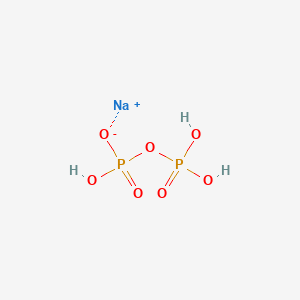


![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)

